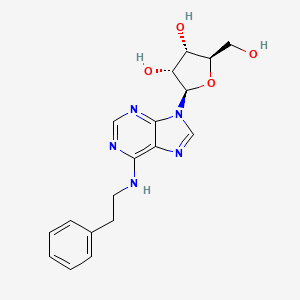

N6-(2-Phenylethyl)adenosine

Description

Overview of Adenosine (B11128) and Purinergic Signaling in Biological Systems

Purinergic signaling is a fundamental form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine. wikipedia.orgfrontiersin.org This signaling pathway was first proposed in 1972 and is now recognized as a crucial regulator of a vast array of cellular functions. wikipedia.orgnih.gov Initially identified for its role in non-adrenergic, non-cholinergic neurotransmission, it's now clear that ATP acts as a co-transmitter in nearly all nerves within the central and peripheral nervous systems. wikipedia.orgnih.gov

The purinergic signaling system involves the release of purines, their interaction with specific cell surface receptors, and their subsequent breakdown by ectonucleotidases. nih.govresearchgate.net This system has both short-term effects on processes like neurotransmission and neuromodulation, and long-term (trophic) roles in cell proliferation, differentiation, and death during development and regeneration. frontiersin.orgnih.gov The balance between the pro-inflammatory effects of ATP and the anti-inflammatory actions of its metabolite, adenosine, is critical for maintaining homeostasis. physiology.org

Significance of Adenosine Receptors (A1, A2A, A2B, A3) as Pharmacological Targets in Research

Adenosine exerts its widespread effects by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. physiology.orgmdpi.com These receptors are ubiquitously distributed throughout the body's cells and tissues, making them attractive, albeit challenging, pharmacological targets for a multitude of diseases. physiology.orgmdpi.com

The A1 and A3 receptors typically couple to Gi/o proteins, leading to an inhibitory effect on adenylyl cyclase activity. mdpi.com Conversely, the A2A and A2B receptors stimulate adenylyl cyclase by coupling to Gs proteins. mdpi.com The distinct expression patterns and signaling pathways of these receptor subtypes allow them to mediate a diverse range of physiological and pathological processes. physiology.org

Research has implicated adenosine receptors in a wide array of conditions, including:

Central Nervous System Disorders: Modulating these receptors shows promise for treating neurodegenerative diseases, neuropsychiatric disorders, and pain. mdpi.comnih.gov

Cardiovascular and Metabolic Conditions: Adenosine plays a key role in regulating heart rate, contractility, and coronary blood flow. wikipedia.orgmdpi.com

Inflammatory and Autoimmune Diseases: Activation of adenosine receptors on immune cells can reduce inflammation. mdpi.commybiosource.com

Cancer: There is growing evidence for the therapeutic potential of targeting adenosine receptors in cancer treatment. frontiersin.orgnih.gov

The development of selective agonists and antagonists for each receptor subtype is a major focus of medicinal chemistry research, aiming to harness their therapeutic potential while minimizing off-target effects. nih.gov

Contextualizing N6-(2-Phenylethyl)adenine Derivatives within Adenosine Receptor Agonist Development

The quest for selective adenosine receptor agonists has led to extensive exploration of modifications to the adenosine molecule. A key area of focus has been the N6-position of the adenine (B156593) ring. The introduction of various substituents at this position has been shown to significantly influence the affinity and efficacy of the resulting compounds at the different adenosine receptor subtypes. nih.gov

N6-(2-Phenylethyl)adenosine is a prominent example of an N6-substituted adenosine derivative. medchemexpress.com It has been identified as a potent agonist at adenosine receptors, with a notable affinity for the A1 and A3 subtypes. mybiosource.commedchemexpress.com Specifically, research has shown that this compound exhibits high affinity for the human A3 adenosine receptor. nih.govcapes.gov.br The introduction of a 2-phenylethyl group at the N6 position is a common strategy in the design of A3 receptor agonists. acs.org

The development of such derivatives is crucial for dissecting the specific roles of each adenosine receptor subtype. By creating compounds that selectively activate one receptor over others, researchers can more accurately study the downstream effects of that receptor's activation. The N6-(2-phenylethyl) moiety has proven to be a valuable structural motif in this endeavor, contributing to the creation of potent research tools for investigating the complexities of purinergic signaling. ebi.ac.ukacs.org

Detailed Research Findings on this compound

This compound has been characterized as a potent agonist at adenosine receptors, with varying affinities for the different subtypes and species.

Binding Affinities (Ki values)

| Receptor Subtype | Species | Ki (nM) |

| A1AR | Rat | 11.8 medchemexpress.com |

| A1AR | Human | 30.1 medchemexpress.com |

| A3AR | Human | 0.63 medchemexpress.com |

This table showcases the high affinity of this compound, particularly for the human A3 adenosine receptor.

Inhibitory Concentrations (IC50 values)

| Receptor Subtype | Species | Cell Line | IC50 (nM) |

| A2AR | Rat | CHO | 560 medchemexpress.com |

| A2AR | Human | CHO | 2250 medchemexpress.com |

This data indicates a lower potency of this compound at A2A receptors compared to A1 and A3 receptors.

Further research has explored how modifications to the N6-(2-phenylethyl) group and other parts of the adenosine molecule can fine-tune receptor affinity and efficacy. For instance, substitutions on the phenyl ring of the 2-phenylethyl moiety can significantly alter the compound's interaction with the A3 receptor. nih.gov These structure-activity relationship studies are fundamental to the rational design of even more selective and potent adenosine receptor ligands.

Structure

3D Structure

Properties

CAS No. |

20125-39-7 |

|---|---|

Molecular Formula |

C18H21N5O4 |

Molecular Weight |

371.4 g/mol |

IUPAC Name |

2-(hydroxymethyl)-5-[6-(2-phenylethylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C18H21N5O4/c24-8-12-14(25)15(26)18(27-12)23-10-22-13-16(20-9-21-17(13)23)19-7-6-11-4-2-1-3-5-11/h1-5,9-10,12,14-15,18,24-26H,6-8H2,(H,19,20,21) |

InChI Key |

LGZYEDZSPHLISU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

solubility |

>55.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N6 2 Phenylethyl Adenosine Analogues

Approaches for N6-Substituent Introduction in Adenosine (B11128) Derivatives

The introduction of the 2-phenylethyl group and its derivatives at the N6-position of adenosine is a cornerstone of synthesizing analogues of N6-(2-Phenylethyl)adenosine. Several synthetic methods are commonly employed for this purpose.

One of the most prevalent methods is the nucleophilic aromatic substitution (SNAr) reaction on a purine (B94841) precursor. This typically involves reacting a 6-halopurine, such as 6-chloropurine (B14466) riboside, with 2-phenylethylamine or a substituted variant. mdpi.com This versatile reaction allows for the introduction of a wide array of N6-substituents. The reaction conditions can be modulated to achieve good yields. For instance, the alkylation of N6-acetyl-2′,3′,5′-tri-O-acetyladenosine has also been developed as a method for preparing N6-substituted adenosines. researchgate.net

Another classical approach is the Dimroth rearrangement . This method involves the initial alkylation of adenosine at the N1 position, followed by a base-catalyzed rearrangement to the thermodynamically more stable N6-substituted product. mdpi.comnih.gov This strategy has been successfully used to synthesize various N6-benzyl-5′-N-alkyluronamides and related derivatives. nih.gov

The Mitsunobu reaction provides an alternative route for N6-alkylation. This reaction allows for the direct coupling of an alcohol with the N6-amino group of adenosine under mild conditions, using a combination of a phosphine, such as triphenylphosphine (B44618) (Ph3P), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). researchgate.netmdpi.com This method has been applied to N6-acetyl-2′,3′,5′-tri-O-acetyladenosine for regioselective synthesis of N6-alkylated products. mdpi.com

More recently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination , have emerged as powerful tools for forming the C-N bond between the C6 of the purine ring and the amine of the substituent. mdpi.com

The stereochemistry of the N6-substituent can significantly impact the biological activity of the resulting adenosine analogue. For example, stereoselectivity has been observed in the binding of N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3AR. nih.gov

| Method | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Reaction of a 6-halopurine precursor with an amine. | 6-chloropurine riboside, 2-phenylethylamine | mdpi.com |

| Dimroth Rearrangement | N1-alkylation followed by base-catalyzed rearrangement to the N6-substituted product. | Base (e.g., sodium hydroxide) | mdpi.comnih.gov |

| Mitsunobu Reaction | Direct coupling of an alcohol with the N6-amino group. | Triphenylphosphine (Ph3P), Diethyl azodicarboxylate (DEAD) | researchgate.netmdpi.com |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation. | Palladium catalyst, ligand, base | mdpi.com |

Modification of Ribose Moiety in this compound Derivatives

Modifications to the ribose portion of this compound analogues are crucial for fine-tuning their pharmacological properties, including affinity, selectivity, and efficacy. The hydroxyl groups of the ribose are key determinants of both affinity and intrinsic activity. nih.gov

A common strategy involves the deoxygenation of the ribose at the 2′ and/or 3′ positions. The removal of these hydroxyl groups can impact the binding affinity and intrinsic activity of the resulting analogues. nih.gov A practical three-step route for synthesizing 2'- and 3'-deoxy analogues involves protection of the hydroxyl groups, replacement of the N6-amino group with a better leaving group, and a final step of combined deprotection and N6-amination. nih.gov

The 5′-hydroxyl group is another frequent target for modification. Its removal has been shown to decrease affinity. nih.gov Alternatively, this position can be functionalized to introduce various groups, such as carboxamides. For instance, the synthesis of N6-substituted adenosine-5′-N-methylcarboxamides has been explored to develop A3 adenosine receptor agonists. monash.edu The introduction of a 5'-uronamide moiety, particularly an N-methyluronamide, can enhance A3 selectivity. nih.gov

Furthermore, the ribose ring itself can be replaced with other cyclic systems to create carbocyclic analogues . nih.gov These modifications can alter the conformational flexibility of the nucleoside and impact receptor binding. For example, truncated (N)-methanocarba nucleosides, where the ribose is replaced by a bicyclo[3.1.0]hexane system, have been investigated. nih.govacs.org In these truncated nucleosides, the N6-(2-phenylethyl) substitution was found to enhance affinity at the A3 adenosine receptor. nih.gov

| Modification Site | Strategy | Effect on Properties | Reference |

|---|---|---|---|

| 2'- and 3'-Positions | Deoxygenation | Affects affinity and intrinsic activity. | nih.gov |

| 5'-Position | Deoxygenation or functionalization (e.g., uronamides) | Deoxygenation decreases affinity; uronamides can enhance A3 selectivity. | nih.govnih.gov |

| Ribose Ring | Replacement with carbocyclic systems (e.g., methanocarba) | Alters conformational flexibility and can enhance A3 affinity. | nih.govnih.govacs.org |

Strategic Modifications at the C2 Position of the Adenine (B156593) Nucleus

The C2 position of the adenine ring offers another valuable site for structural modification to modulate the pharmacological profile of this compound analogues. Substitution at this position can influence both affinity and selectivity for different adenosine receptor subtypes. nih.gov

A widely used method for introducing substituents at the C2 position is the palladium-catalyzed Sonogashira coupling reaction . This reaction allows for the introduction of various alkynyl groups. nih.gov For instance, a series of truncated N6-substituted 4′-thioadenosine derivatives with C2-alkynyl substitutions have been synthesized using this method. nih.gov The length of the alkynyl chain at the C2-position can impact binding affinity. nih.gov

The introduction of arylethynyl groups at the C2 position has been a particularly fruitful strategy. nih.gov The combination of a rigid C2-arylethynyl group with an N6-(2-phenylethyl) or a sterically constrained N6-(trans-2-phenylcyclopropyl) group has been explored to probe the A3 adenosine receptor binding site. nih.gov These modifications can lead to potent and selective A3AR agonists. nih.gov

Furthermore, the introduction of a bulky hydrophobic group at the N6-position alongside C2-substitutions can have differential effects on binding to various adenosine receptor subtypes. For example, while a bulky N6-substituent might decrease affinity at the A2AAR, it can maintain or even enhance affinity at the A3AR. nih.gov The combination of C2 and N6 substitutions does not always lead to an additive effect on selectivity. nih.gov

| Modification Strategy | Key Reaction | Example of Substituent | Impact on Activity | Reference |

|---|---|---|---|---|

| Introduction of alkynyl groups | Sonogashira coupling | Hexynyl | Chain length affects binding affinity. | nih.gov |

| Introduction of arylethynyl groups | Sonogashira coupling | Phenylethynyl | Can lead to potent and selective A3AR agonists. | nih.gov |

| Combined C2 and N6 substitutions | Varies | C2-alkynyl and N6-benzyl | Differential effects on A2AAR and A3AR affinity; not always additive. | nih.govnih.gov |

Development of Photoreactive and Covalent Ligands from this compound Scaffolds

The development of photoreactive and covalent ligands derived from this compound scaffolds represents an advanced strategy for probing the structure and function of adenosine receptors. These specialized ligands are designed to bind to the receptor and then, upon activation, form a permanent covalent bond.

Photoreactive ligands , also known as photoaffinity labels, typically incorporate a photolabile group, such as an azido (B1232118) or a diazirine moiety. Upon irradiation with UV light, this group generates a highly reactive species (a nitrene or carbene, respectively) that can form a covalent bond with nearby amino acid residues in the receptor's binding pocket. This allows for the identification of the amino acids that constitute the binding site. An aryl amino derivative of an N6-substituted adenosine has been prepared as a probe for radioiodination and receptor cross-linking. nih.gov

Covalent ligands , on the other hand, contain a reactive electrophilic group that can form a covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine, or serine) within the receptor's binding site without the need for photoactivation. The design of such ligands requires precise knowledge of the binding pocket's topology and the location of reactive residues.

While the direct development of photoreactive and covalent ligands specifically from the this compound scaffold is not extensively detailed in the provided search results, the general principles of their design can be applied. For instance, a phenyl ring in the N6-(2-phenylethyl) moiety could be functionalized with a photolabile group. Similarly, reactive groups could be incorporated at other positions of the adenosine scaffold, such as the C2 or C8 positions of the purine ring or the ribose moiety, to create covalent probes based on the this compound pharmacophore. The synthesis of N6-propargyl-adenosine provides a platform for "clickable" modifications, which could be used to attach photoreactive or reactive groups via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. jenabioscience.com

Pharmacological Characterization and Receptor Binding Profiles

Adenosine (B11128) Receptor Subtype Affinity and Selectivity of N6-(2-Phenylethyl)adenosine and its Analogues

This compound demonstrates a distinct profile of affinity and selectivity across the adenosine receptor family. Generally, N6-substituted adenosine derivatives, particularly those with arylmethyl or arylethyl groups, tend to exhibit higher potency at A1 and A3 receptors compared to A2A receptors. nih.govnih.gov

This compound is a potent agonist at the A1 adenosine receptor. In radioligand binding assays, it has demonstrated high affinity for both human and rat A1 receptors. Specifically, it binds to the rat A1 adenosine receptor with a Ki value of 11.8 nM and to the human A1 adenosine receptor with a Ki value of 30.1 nM. medchemexpress.com This indicates a strong interaction with this receptor subtype, which is known for its role in mediating inhibitory effects on neurotransmission.

The selectivity of N6-substituted analogues for the A1 receptor can be significant. For instance, N6-(endo-Norbornyl)adenosine has been identified as a highly selective agonist for both rat and human A1 receptors. nih.govnih.gov The nature of the N6-substituent plays a crucial role in determining the degree of A1 receptor selectivity.

| Compound | Species | Ki (nM) |

|---|---|---|

| This compound | Rat | 11.8 medchemexpress.com |

| This compound | Human | 30.1 medchemexpress.com |

This compound exhibits particularly high affinity for the human A3 adenosine receptor, with a reported Ki value of 0.63 nM. medchemexpress.com This potent interaction underscores its character as a strong A3 receptor agonist. The affinity and efficacy of N6-arylethyl adenosines at the A3 receptor are significantly influenced by factors such as stereochemistry, steric bulk, and any constraints on the ring structure. nih.govnih.gov

Analogues of this compound show varied and sometimes highly selective profiles at the A3 receptor. For example, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine is exceptionally potent at the human A3 receptor, with a Ki of 0.63 nM, making it approximately 1100-fold more potent at the human versus the rat A3 receptor. nih.govnih.gov This highlights the pronounced species differences in A3 receptor pharmacology. Some derivatives, such as N6-(S-1-phenylethyl)-adenosine, are considered dual-acting A1/A3 agonists. nih.govnih.gov

| Compound | Species | Ki (nM) |

|---|---|---|

| This compound | Human | 0.63 medchemexpress.com |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | Human | 0.63 nih.govnih.gov |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | Rat | ~693 |

The interaction of this compound with A2A and A2B receptors is considerably weaker than with A1 and A3 receptors. For the A2A receptor, this compound demonstrates inhibitory activity with an IC50 value of 560 nM at the rat A2A receptor and 2250 nM at the human A2A receptor. medchemexpress.com This indicates a much lower affinity for A2A receptors compared to A1 and A3 subtypes. This is consistent with the general observation that many N6-arylmethyl analogues are more potent at A1 and A3 receptors than at A2A receptors. nih.govnih.gov

Information regarding the direct binding affinity of this compound at the A2B receptor is limited, though N6-substituted adenosine derivatives generally exhibit lower potency at this receptor subtype.

| Compound | Species | IC50 (nM) |

|---|---|---|

| This compound | Rat | 560 medchemexpress.com |

| This compound | Human | 2250 medchemexpress.com |

Intrinsic Efficacy Assessment across Adenosine Receptor Subtypes

The intrinsic efficacy of N6-substituted adenosine derivatives, which describes their ability to activate the receptor upon binding, is highly dependent on their chemical structure. nih.gov This is particularly true for the A3 adenosine receptor, where small structural modifications can lead to a spectrum of activities from full agonism to partial agonism and even antagonism. nih.gov

For instance, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the cycloalkyl ring tend to be full agonists at the human A3 receptor, while those with six or more carbons are partial agonists. nih.govnih.gov In the context of phenylethyl-related structures, N6-(2-phenyl-1-cyclopropyl) derivatives have been shown to be full A3 receptor agonists. nih.govmedchemexpress.cn In contrast, some structurally related compounds exhibit greatly reduced efficacy. N6-Cyclopropyladenosine and N6-(2,2-Diphenylethyl)adenosine have been identified as A3 receptor antagonists. nih.govmedchemexpress.cn The addition of phenyl rings to the cyclopropyl (B3062369) moiety of N6-cyclopropyladenosine can restore agonist efficacy. nih.govmedchemexpress.cn Similarly, modifying N6-(2,2-Diphenylethyl)adenosine by creating a bond between the two phenyl rings (as in N6-9-fluorenylmethyl) or shortening the ethyl group (as in N6-diphenylmethyl) also restores efficacy. nih.govmedchemexpress.cn

A specific truncated (N)-methanocarba analogue with an N6-(2-phenylethyl) substitution, MRS7591, was found to be a partial agonist at both human and mouse A3 receptors, with Emax values of 31% and 16%, respectively, in different functional assays. nih.govresearchgate.net

Species Differences in Receptor Binding and Functional Responses to this compound

Significant species-dependent differences in the pharmacology of N6-substituted adenosine derivatives have been observed, particularly at the A3 adenosine receptor. nih.gov The amino acid sequence of the A3 receptor shows considerable variation between species, such as human and rat, which contributes to these pharmacological discrepancies. nih.gov

As noted earlier, N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine is over 1000-fold more potent at the human A3 receptor than at the rat A3 receptor. nih.govnih.gov Furthermore, stereoselectivity in binding for certain N6-arylethyl adenosines, such as the difference between N6-(R-1-phenylethyl)adenosine and N6-(S-1-phenylethyl)adenosine, is observed at the rat A3 receptor but not at the human A3 receptor. nih.govnih.gov

For this compound itself, binding data reveals a higher affinity for the rat A1 receptor (Ki = 11.8 nM) compared to the human A1 receptor (Ki = 30.1 nM). medchemexpress.com Conversely, it displays lower potency at the rat A2A receptor (IC50 = 560 nM) relative to the human A2A receptor (IC50 = 2250 nM), indicating that the direction and magnitude of species differences can vary between receptor subtypes. medchemexpress.com In contrast to the A3 receptor, the A1 and A2A receptors are generally more conserved across species, leading to less dramatic, though still present, pharmacological differences. nih.govlu.se

Structure Activity Relationship Sar Studies and Ligand Design Principles

Impact of N6-Position Substituent Variations on Adenosine (B11128) Receptor Affinity and Selectivity

The substituent at the N6-position of the adenine (B156593) ring is a primary determinant of a ligand's affinity and selectivity profile across the adenosine receptor family. For N6-(2-Phenylethyl)adenosine and related compounds, the size, shape, and nature of this group dictate the potency and preference for specific receptor subtypes.

Generally, substituting the N6-position with various alkyl, cycloalkyl, and arylalkyl groups tends to increase selectivity for the A1AR. nih.govcore.ac.uk The A1 receptor demonstrates significant bulk tolerance and stereoselectivity for N6-aralkyl substituents. nih.gov For instance, N6-cycloalkyl substitutions are a well-established method for achieving A1AR selectivity, with compounds like N6-Cyclopentyladenosine (CPA) being potent and selective A1AR agonists. nih.gov In contrast, the most potent agonists at the A2A receptor often feature an N6-phenethyl group or a similar heteroarylethyl substituent. nih.gov

The affinity and efficacy of N6-arylethyl adenosines at the A3AR are highly dependent on stereochemistry, steric bulk, and any constraints on the ring. nih.gov For example, stereoselectivity has been observed at the rat A3AR for N6-(R-1-phenylethyl)adenosine versus its (S)-enantiomer. nih.gov The N6-benzyl group is often favored in the design of A3-selective agonists because it typically leads to diminished potency at A1 and A2A receptors. nih.gov Combining an N6-benzyl group with modifications at the 5'-position of the ribose can additively enhance A3 selectivity. nih.gov However, the efficacy of ligands at the A3AR is particularly sensitive to small structural changes at the N6-position. nih.gov For example, N6-cycloalkyl-substituted adenosines with five or fewer carbons in the ring act as full agonists at the human A3AR, whereas those with six or more carbons become partial agonists. nih.gov Even more dramatic, introducing groups like 2,2-diphenylethyl at the N6-position can result in A3AR antagonists. nih.gov

| N6-Substituent Type | Primary Receptor Selectivity | Key Structural Features | Reference |

|---|---|---|---|

| Cycloalkyl (e.g., Cyclopentyl) | A1 | Successful and general means for achieving A1 selectivity. | nih.gov |

| Phenethyl | A2A | Potent A2A agonism. | nih.gov |

| Benzyl | A3 | Diminished potency at A1/A2A enhances A3 selectivity. | nih.gov |

| Large Cycloalkyl (≥6 carbons) | A3 (Partial Agonist) | Increased ring size reduces efficacy at A3AR. | nih.gov |

| (R)-1-Phenylethyl | A3 (Stereoselective) | Demonstrates stereoselectivity at rat A3AR vs. (S)-enantiomer. | nih.gov |

Role of Ribose Moiety Modifications in Ligand Efficacy and Receptor Activation

While the N6-substituent is crucial for affinity and selectivity, the ribose moiety is a key player in determining a ligand's intrinsic efficacy, particularly its ability to activate the receptor. An intact ribose group is generally considered a prerequisite for full agonistic behavior. tandfonline.com Modifications to this sugar portion of the molecule can dramatically alter a compound's functional profile, sometimes converting a full agonist into a partial agonist or even a complete antagonist, while maintaining high binding affinity. nih.gov

This phenomenon is especially pronounced at the A3 adenosine receptor. nih.gov Studies have shown that both the 2'- and 3'-hydroxyl groups on the ribose ring contribute to A3AR binding and activation, with the 2'-OH group being more critical. nih.gov Structural changes in the ribose moiety can completely eliminate the ability of a ligand to activate the human A3AR. nih.gov For example, constraining the conformation of the ribose ring through "methanocarba" modifications—which replace the ribose with a fused cyclopropane (B1198618) and cyclopentane (B165970) system—has been used to define the receptor-bound conformation that is preferred by A1 and A3ARs. nih.gov Such modifications highlight the importance of sugar puckering in stabilizing the active state of the receptor. nih.gov The stereochemistry of the ribose hydroxyl groups also profoundly affects intrinsic efficacy. nih.gov

Influence of C2-Position Modifications on Adenosine Receptor Profiles

Modification at the C2 position of the adenine purine (B94841) ring offers another avenue to modulate the pharmacological profile of adenosine analogs. Historically, introducing bulky and hydrophobic substituents, particularly alkynyl groups, at the C2 position has been shown to enhance affinity for the A1 and A2A receptors. nih.gov For instance, as the size of an alkynyl group at the C2-position increases up to a hexynyl chain, the binding affinity at the A2AAR improves; however, larger groups can cause a decrease in affinity. nih.gov

| Base Ligand (N6-Substituent) | C2-Substituent | Observed Effect | Reference |

|---|---|---|---|

| N6-cyclopentyladenosine (A1-selective) | 2-(phenylamino) | 70-fold shift in selectivity in favor of A2A receptor. | nih.gov |

| N6-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine (A2A-selective) | 2-(phenylamino) | 100-fold loss of affinity with no change in A2A selectivity. | nih.gov |

| Truncated 4'-thioadenosine | Increasing alkynyl chain length (up to hexynyl) | Improved binding affinity at hA2AAR. | nih.gov |

| Truncated 2-hexynyl-4'-thioadenosine | Bulky hydrophobic group (e.g., 3-halobenzyl) | Decreased binding affinity at hA2AAR, but maintained affinity at hA3AR. | nih.gov |

Computational and Molecular Modeling Approaches in SAR Elucidation

Computational chemistry and molecular modeling have become indispensable tools for rationalizing the complex SAR of adenosine receptor ligands and for guiding the design of new compounds. These methods provide insights into the three-dimensional nature of ligand-receptor interactions that are often unattainable through experimental techniques alone.

In the absence of crystal structures for all AR subtypes, homology modeling has been a widely used technique. semanticscholar.org The high-resolution crystal structure of the A2A adenosine receptor has served as a crucial template for building models of the other subtypes, such as the A1 and A3 receptors, due to the high sequence identity in their transmembrane regions. nih.govacs.org Researchers can generate multiple homology models and use ligand-guided approaches—docking known selective ligands into the models—to select the most accurate structural representation for virtual screening and SAR analysis. semanticscholar.orgacs.org Docking studies using these models can rationalize observed affinity data and predict the binding modes of novel ligands, showing how substituents on the adenosine core orient themselves within the binding pocket to interact with specific amino acid residues. acs.orgmdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by docking. nih.gov By simulating the movements of the ligand and protein over time, MD can be used to study the stability of binding poses, analyze detailed ligand-receptor interactions, and investigate the conformational changes in the receptor that lead to its activation. nih.govmdpi.com For adenosine receptors, MD simulations have been applied to investigate molecular recognition, allosteric modulation, and the mechanisms of activation, which collectively aid in the design of subtype-selective ligands. nih.gov These simulations can reveal how subtle changes in a ligand's structure, such as those on the N6-substituent or ribose moiety, affect the dynamics of the interaction and ultimately the functional outcome.

Quantitative structure-activity relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. For adenosine derivatives, QSAR studies can be used to build models that predict the binding affinity or efficacy of new analogs based on physicochemical descriptors such as hydrophobicity, electronic properties, and steric parameters. This approach allows for the systematic analysis of SAR data, helping to identify the key molecular features that govern a ligand's interaction with a specific adenosine receptor subtype.

Molecular Mechanisms of Action and Cellular Signaling Pathways

G Protein Coupling Preferences and Downstream Signaling Cascade Modulation

The specific intracellular signaling pathway activated by N6-(2-Phenylethyl)adenosine is determined by the adenosine (B11128) receptor subtype to which it binds and that receptor's preference for coupling with specific families of G proteins. Adenosine receptors are broadly classified based on their primary G protein coupling partners. wikipedia.orgresearchgate.net

A1 and A3 Receptors: These receptors preferentially couple to the Gαi/o family of G proteins. nih.govresearchgate.net Activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase, a key enzyme in the production of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov Beyond cAMP modulation, Gαi/o coupling can also lead to the activation of other signaling pathways, including phospholipase C (PLC), which results in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and the modulation of ion channels. wikipedia.orgphysiology.org

A2A and A2B Receptors: These receptors couple to the Gαs family of G proteins (or Gαolf in the brain). nih.govresearchgate.net In direct contrast to Gαi/o, activation of Gαs stimulates the activity of adenylyl cyclase, leading to an increase in intracellular cAMP levels. wikipedia.orgresearchgate.net

Research into macrocyclic derivatives of this compound has provided deeper insights into nuanced G protein engagement. acs.orgfigshare.com For instance, a macrocyclic derivative (designated as compound 12) containing the N6-(2-phenylethyl) moiety displayed enhanced coupling to specific Gαi isoforms. figshare.combohrium.com Functional assays revealed that the potencies for Gαi1 and Gαi2 coupling were approximately an order of magnitude higher than the compound's binding affinity for the A3 receptor would suggest. figshare.combohrium.com Notably, Gαi2-coupling was particularly enhanced, with the compound showing about 40% greater maximal efficacy than the reference agonist Cl-IB-MECA. figshare.combohrium.com Such findings suggest that subtle structural modifications to the this compound scaffold can induce biased signaling, preferentially activating certain downstream pathways (e.g., specific G protein subtypes) over others (e.g., β-arrestin recruitment). acs.orgbohrium.com

| Signaling Pathway | Parameter | Value | Comparison to Reference Agonist (Cl-IB-MECA) |

|---|---|---|---|

| Gαi1 Coupling | EC50 (nM) | 1.54 | Higher potency than binding affinity suggests |

| Gαi2 Coupling | EC50 (nM) | 2.56 | ~40% greater maximal efficacy |

| Gαi3 Coupling | EC50 (nM) | 1.61 | - |

| β-arrestin2 Recruitment | EC50 (nM) | 5.17 | Nearly 50% greater efficacy |

Data sourced from a study on macrocyclic A3 adenosine receptor agonists. figshare.combohrium.com

Modulation of Adenylate Cyclase Activity and Cyclic AMP Production

A primary consequence of this compound binding to its receptors is the modulation of adenylate cyclase activity, which directly impacts the intracellular concentration of the second messenger, cyclic AMP (cAMP). wikipedia.orgresearchgate.net The direction of this modulation is dependent on the receptor subtype involved. nih.gov

Activation of A1 and A3 receptors by agonists, including N6-substituted adenosine analogues, leads to the Gαi/o-mediated inhibition of adenylate cyclase. nih.govphysiology.org This reduces the conversion of adenosine triphosphate (ATP) to cAMP, thereby lowering intracellular cAMP levels. researchgate.netnih.gov Studies on various N6-substituted adenosine derivatives have confirmed that activation of the human A3 receptor results in the inhibition of forskolin-stimulated cAMP accumulation. nih.gov This inhibitory effect on cAMP production is a cornerstone of A1 and A3 receptor signaling. nih.govnih.gov

Conversely, when this compound binds to A2A and A2B receptors, the associated Gαs protein is activated, which stimulates adenylate cyclase. wikipedia.orgoup.com This leads to an increased production of cAMP from ATP. researchgate.netresearchgate.net The resulting elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA), which then phosphorylates a variety of cellular substrates to elicit a physiological response. nih.govfrontiersin.org Therefore, this compound can function as either an inhibitor or a stimulator of cAMP production, contingent upon the specific adenosine receptor subtype expressed in a given cell or tissue. nih.govphysiology.org A study using a photo-switchable ligand based on the this compound structure demonstrated this dual functionality, where the compound acted as a partial agonist at the A2A receptor (promoting cAMP) and a full agonist at the A3 receptor (inhibiting cAMP). acs.orgacs.org

| Receptor Subtype | Primary G Protein Partner | Effect on Adenylate Cyclase | Impact on Intracellular cAMP |

|---|---|---|---|

| A1 | Gαi/o | Inhibition | Decrease |

| A2A | Gαs/olf | Stimulation | Increase |

| A2B | Gαs | Stimulation | Increase |

| A3 | Gαi/o | Inhibition | Decrease |

Information compiled from multiple sources describing canonical adenosine receptor signaling pathways. nih.govwikipedia.orgresearchgate.netphysiology.org

Preclinical Pharmacological and Biological Investigations

Neurobiological Research Applications in Animal Models

In the central nervous system, N6-(2-Phenylethyl)adenosine has demonstrated a range of neuromodulatory effects, influencing neuronal excitability, offering protection against insults, and affecting physiological processes such as thermoregulation.

Adenosine (B11128) and its analogues are recognized for their role as endogenous anticonvulsants. nih.govmdpi.com Research involving adenosine receptor agonists has shown potential in modulating seizure activity. For instance, N(6)-2-(4-aminophenyl)ethyl-adenosine (APNEA), a related adenosine analogue, when administered with conventional antiepileptic drugs like carbamazepine (B1668303), phenobarbital (B1680315), and valproate, demonstrated a significant reduction in seizure duration and afterdischarge duration in amygdala-kindled rats. nih.gov This enhancement of anticonvulsive action suggests a synergistic interaction between adenosine receptor agonism and traditional antiepileptic mechanisms. nih.gov

Specifically, the co-administration of APNEA with carbamazepine led to a significant reduction in seizure severity, seizure duration, and afterdischarge duration. nih.gov The involvement of adenosine A1 receptors in these effects is supported by findings where the anticonvulsant action was partially or fully reversed by a selective adenosine A1 receptor antagonist. nih.gov Similarly, studies with the selective adenosine A1 receptor agonist 2-chloro-N6-cyclopentyladenosine (CCPA) have shown that it can potentiate the anticonvulsant activity of carbamazepine in the maximal electroshock-induced seizure model in mice. nih.gov

Table 1: Effects of Adenosine Analogues on Seizure Parameters in Rodent Models

| Compound/Combination | Animal Model | Seizure Parameter | Observed Effect | Citation |

|---|---|---|---|---|

| APNEA + Carbamazepine | Amygdala-kindled rats | Seizure Severity, Duration, Afterdischarge Duration | Significant Reduction | nih.gov |

| APNEA + Phenobarbital | Amygdala-kindled rats | Seizure Duration, Afterdischarge Duration | Significant Shortening | nih.gov |

| APNEA + Valproate | Amygdala-kindled rats | Seizure Duration, Afterdischarge Duration | Significant Shortening | nih.gov |

APNEA: N(6)-2-(4-aminophenyl)ethyl-adenosine; CCPA: 2-chloro-N6-cyclopentyladenosine; MES: Maximal Electroshock Seizure.

The neuroprotective properties of adenosine receptor modulation have been investigated in various models of neurological injury. Adenosine has been shown to have protective effects on the brain by reducing inflammation and preventing neuronal damage. mdpi.com Activation of adenosine A1 receptors, in particular, has been a focus of research for its potential to mitigate neuronal damage in conditions like epilepsy and stroke. nih.gov

In models of Parkinson's disease, blockade of adenosine A2A receptors has demonstrated significant neuroprotective effects. nih.gov Oral administration of A2A receptor antagonists protected against the loss of nigral dopaminergic neuronal cells induced by neurotoxins in rats and prevented the functional loss of dopaminergic nerve terminals in mice. nih.gov While these studies focus on antagonists, they highlight the crucial role of the adenosine system in neuronal survival. The mechanisms underlying these neuroprotective effects are thought to involve the modulation of glutamate (B1630785) release, reduction of excitotoxicity, and suppression of neuroinflammation. mdpi.com

Research has shown that centrally administered adenosine analogues can influence body temperature. For instance, the intracerebroventricular injection of N6-2-O-dibutyryl adenosine 3',5'-monophosphate (db cyclic AMP) in mice produced dose-dependent hypothermia. nih.govnih.gov This reduction in body temperature was associated with a decrease in oxygen consumption and the initiation of heat loss behaviors. nih.govnih.gov

The hypothermic effect was found to be dependent on the ambient temperature, being diminished at warmer temperatures. nih.gov These findings suggest that certain adenosine compounds may act on central thermoregulatory pathways to inhibit metabolic heat production, particularly in response to colder environments. nih.gov

Adenosine acts as a key neuromodulator in the central nervous system, primarily through the activation of A1 and A2A receptors. mdpi.com Activation of A1 receptors generally leads to an inhibitory effect on neuronal activity, reducing neuronal excitability and suppressing synaptic transmission. nih.gov This is achieved in part by inhibiting the release of excitatory neurotransmitters like glutamate. nih.gov

Conversely, A2A receptors can have opposing effects. The interplay between these receptor subtypes is crucial for maintaining balanced neuronal function. The neuromodulatory actions of adenosine are implicated in a wide range of physiological processes, including the regulation of sleep-wake cycles, pain perception, and cognitive function. mdpi.com

Cardiovascular System Research in Experimental Settings

In the cardiovascular system, this compound and related compounds have been primarily investigated for their ability to protect the heart muscle from ischemic damage.

Ischemia/reperfusion (I/R) injury is a significant cause of damage to the myocardium following events like a heart attack. researchgate.net Adenosine receptor agonists have been extensively studied for their cardioprotective effects in this context. mdpi.com Pre-treatment with the A1-selective agonist R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) has been shown to mimic the protective effects of ischemic preconditioning in canine models. nih.gov

Table 2: Cardioprotective Effects of R(-)-N6-(2-phenylisopropyl)adenosine (R-PIA) in a Canine Ischemia/Reperfusion Model

| Parameter | Effect of R-PIA Pre-treatment | Implication | Citation |

|---|---|---|---|

| Myocardial ATP and Phosphocreatine | Enhanced recovery post-reperfusion | Improved energy metabolism | nih.gov |

| Total Creatine Loss | Attenuated | Reduced cell membrane damage | nih.gov |

| Hydroxyl Radical Generation | Significant reduction | Decreased oxidative stress | nih.gov |

Vasomodulatory Effects in Isolated Tissue Preparations

This compound, as an adenosine analogue, is anticipated to exhibit significant vasomodulatory effects, primarily through its interaction with adenosine receptors on vascular smooth muscle and endothelial cells. While direct studies on this compound in isolated tissue preparations are not extensively documented in the reviewed literature, the well-established pharmacology of adenosine and its analogues provides a strong basis for predicting its vascular activity.

Adenosine is known to induce vasodilation in various vascular beds. In isolated rat aortic rings, adenosine elicits a dose-dependent relaxation. nih.gov This effect is partially dependent on the endothelium and is mediated by the release of nitric oxide. nih.gov The relaxation of vascular smooth muscle by adenosine involves a complex interplay of signaling pathways, including the activation of A2a adenosine receptors and the opening of several types of potassium channels, such as voltage-dependent (Kv), sarcolemmal ATP-sensitive (SarcKATP), and mitochondrial ATP-sensitive (MitoKATP) channels. nih.gov

Studies on other N6-substituted adenosine derivatives and adenosine receptor agonists further support the vasodilatory role of this class of compounds. The vasorelaxant effects of various adenosine analogues in isolated rat aorta have been demonstrated, highlighting the importance of adenosine receptor activation in mediating these responses. whiterose.ac.uknih.govresearchgate.net For instance, the phenylethylamine analogue, schwarzinicine A, has been shown to induce vasorelaxation in rat-isolated aorta. whiterose.ac.uk Given that this compound is a potent agonist at adenosine receptors, it is highly probable that it would induce vasodilation in isolated arterial preparations through similar mechanisms involving endothelial nitric oxide release and direct effects on vascular smooth muscle cell potassium channels.

Vasomodulatory Effects of Adenosine Analogues in Isolated Aortic Rings

| Compound | Preparation | Effect | Mediators |

|---|---|---|---|

| Adenosine | Rat Aortic Rings | Dose-dependent, triphasic relaxation | Endothelial Nitric Oxide, A2a Receptors, Kv, SarcKATP, MitoKATP channels nih.gov |

| Schwarzinicine A Analogue | Rat Aortic Rings | Vasorelaxation | Calcium influx attenuation whiterose.ac.uk |

| 1-Nitro-2-phenylethene | Rat Thoracic Aortic Preparations | Endothelium-independent vasorelaxation | Intracellular calcium modulation nih.govresearchgate.net |

Immunological and Inflammatory Process Research

This compound, through its action on adenosine receptors, is implicated in the modulation of immune responses and inflammatory processes. Adenosine is a recognized endogenous anti-inflammatory agent that regulates the function of various inflammatory cells. mdpi.com The activation of adenosine receptors, particularly the A2A and A3 subtypes, is a key mechanism through which adenosine and its analogues exert their immunomodulatory effects. mdpi.com

Preclinical studies with closely related N6-substituted adenosine compounds have demonstrated significant anti-inflammatory and antioxidant properties. For example, N6-isopentenyladenosine and N6-benzyladenosine have been shown to lessen the inflammatory response in a mouse model of TPA-induced inflammation. researchgate.net Topical application of these compounds prior to TPA stimulation resulted in a significant reduction in the number of infiltrating neutrophils. researchgate.net These compounds also exhibited antioxidant effects by reducing basal levels of reactive oxygen species and inhibiting their induced production in cell lines. researchgate.net

The anti-inflammatory effects of adenosine agonists are also observed in models of arthritis. Treatment with A2A receptor agonists has been shown to reduce joint inflammation in animal models of arthritis. mdpi.com These effects are associated with an increase in the anti-inflammatory cytokine IL-10 and a reduction in pro-inflammatory mediators. mdpi.com Given that this compound is a potent adenosine receptor agonist, it is expected to possess similar immunomodulatory and anti-inflammatory properties in preclinical models. medchemexpress.com The compound's ability to activate adenosine receptors suggests its potential to suppress the activation and function of pro-inflammatory immune cells and to promote the resolution of inflammation.

Anti-inflammatory and Immunomodulatory Effects of N6-Substituted Adenosines

| Compound | Model | Key Findings |

|---|---|---|

| N6-isopentenyladenosine | TPA-induced mouse ear inflammation | Reduced inflammatory response and neutrophil infiltration researchgate.net |

| N6-benzyladenosine | TPA-induced mouse ear inflammation | Reduced inflammatory response and neutrophil infiltration researchgate.net |

| A2A Receptor Agonists | Animal models of arthritis | Reduced joint inflammation and increased IL-10 levels mdpi.com |

Antiviral Activity and Mechanisms in In Vitro and In Vivo (Non-Human) Models

N6-substituted adenosine analogues have emerged as a class of compounds with significant antiviral activity against a range of viruses, including enteroviruses and flaviviruses. Research has shown that derivatives of N6-benzyladenosine, a compound structurally similar to this compound, can potently inhibit the replication of Enterovirus 71 (EV71). researchgate.net The lipophilic nature of the N6 substituent appears to play a crucial role in the antiviral potency of these compounds. researchgate.net

In the context of flaviviruses, which include dengue virus, Zika virus, and West Nile virus, adenosine analogues have been identified as potent inhibitors of viral replication. sciprofiles.comphysiciansweekly.com The adenosine analog NITD008, for instance, has demonstrated broad-spectrum activity against various flaviviruses. frontiersin.org The replication of flaviviruses has been shown to be inhibited by micromolar concentrations of N6-benzyladenosine analogues. researchgate.net Given the structural similarities and the established antiviral profile of related compounds, this compound is a promising candidate for possessing inhibitory activity against the replication of both enteroviruses and flaviviruses.

The primary mechanism of antiviral action for many adenosine analogues, particularly against RNA viruses like enteroviruses and flaviviruses, is the inhibition of viral RNA synthesis. physiciansweekly.comnih.gov These compounds typically act as prodrugs that are metabolized within the host cell to their active triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). nih.gov

Once incorporated, these analogues can act as chain terminators, preventing further elongation of the viral RNA and thereby halting viral replication. nih.gov This mechanism has been demonstrated for the adenosine analog NITD008 in its inhibition of flavivirus replication. frontiersin.org The inhibition of enterovirus replication by adenosine analogues is also believed to occur through a similar mechanism targeting the viral RdRp. nih.govresearchgate.net The process of viral replication for enteroviruses involves the formation of replication organelles where the synthesis of new viral RNA takes place, and inhibitors targeting this process are of significant interest. frontiersin.orgnih.gov The N6-methyladenosine (m6A) modification on flavivirus RNA genomes has also been shown to regulate infection, suggesting another potential layer of viral replication that could be targeted. nih.gov

Antiviral Activity of N6-Substituted Adenosine Analogues

| Compound Class | Target Virus | Proposed Mechanism of Action |

|---|---|---|

| N6-benzyladenosine analogues | Enterovirus 71, Flaviviruses | Inhibition of viral replication researchgate.net |

| Adenosine Analogues (e.g., NITD008) | Flaviviruses (Dengue, Zika), Enterovirus 71 | Inhibition of viral RNA synthesis (chain termination) frontiersin.orgnih.gov |

Exploration in Other Biological Systems (e.g., Cancer Research, Metabolic Studies in Non-Human Models)

The biological activities of this compound and related compounds extend beyond their vasomodulatory, immunological, and antiviral effects, with significant research being conducted in the fields of cancer and metabolic regulation.

In cancer research, N6-substituted adenosine derivatives have demonstrated antiproliferative effects on various tumor cell lines. researchgate.netnih.gov For example, N6-isopentenyladenosine has been shown to inhibit the proliferation of human breast adenocarcinoma cells. researchgate.net The anticancer activity of some adenosine analogues is mediated, at least in part, through the activation of the adenosine A3 receptor, which can lead to the inhibition of cell growth. nih.govdntb.gov.ua The adenosinergic pathway is increasingly recognized as a key regulator of the tumor microenvironment, influencing immune cell function and tumor progression. nih.govnih.govmdpi.commdpi.commdpi.com

In the context of metabolic studies, adenosine and its analogues are known to play a role in regulating glucose homeostasis and lipid metabolism. nih.gov In non-human models, adenosine analogues have been shown to influence insulin (B600854) secretion from pancreatic islets. nih.gov Specifically, certain N6-substituted adenosines can inhibit glucose-stimulated insulin release. nih.gov Furthermore, adenosine is involved in the regulation of hepatic glucose production. frontiersin.org The diverse expression of adenosine receptors in metabolic tissues such as the liver, pancreas, and adipose tissue underscores the potential for compounds like this compound to modulate metabolic processes. nih.gov

Biological Activities of N6-Substituted Adenosines in Other Systems

| Area of Research | Compound Class | Observed Effects |

|---|---|---|

| Cancer Research | N6-isopentenyladenosine | Inhibition of breast cancer cell proliferation researchgate.net |

| Cancer Research | Adenosine A3 Receptor Agonists | Antiproliferative effects on tumor cell lines nih.govdntb.gov.ua |

| Metabolic Studies | N6-substituted adenosine analogues | Inhibition of glucose-stimulated insulin release nih.gov |

| Metabolic Studies | Adenosine | Regulation of hepatic glucose production frontiersin.org |

Advanced Analytical and Methodological Approaches for N6 2 Phenylethyl Adenosine Research

Chromatographic and Spectrometric Techniques for Compound Characterization and Quantification in Biological Matrices

The accurate quantification and characterization of N6-(2-Phenylethyl)adenosine in biological matrices such as plasma, blood, or tissue homogenates are critical for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for this purpose due to its high sensitivity and specificity.

The methodology generally involves several key steps. First, the compound is extracted from the biological matrix, often through protein precipitation with a solvent like acetonitrile (B52724), followed by solid-phase extraction for cleanup and concentration. An internal standard, ideally a stable isotope-labeled version of this compound, is added at the beginning of the process to ensure accurate quantification by correcting for any loss during sample preparation and analysis.

Chromatographic separation is typically achieved using reversed-phase (RP) columns (e.g., C18) or hydrophilic interaction liquid chromatography (HILIC) columns for polar analytes. HILIC can offer superior retention and separation for highly polar compounds like nucleosides. A gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (like acetonitrile or methanol) is used to separate the analyte from endogenous matrix components.

Detection is performed using a tandem mass spectrometer, which provides two levels of mass filtering for exceptional specificity. The mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. For quantification, the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is employed. This involves selecting the protonated parent molecule (precursor ion) of this compound and a specific fragment ion (product ion) that is generated upon collision-induced dissociation. Monitoring this specific mass transition (e.g., m/z 372.2 → 240.1, hypothetical) ensures that only the compound of interest is quantified, even at very low concentrations. The method is validated for linearity, accuracy, precision, and recovery to ensure reliable results.

Table 1: Typical Parameters for LC-MS/MS Quantification of an Adenosine (B11128) Analog

| Parameter | Description |

|---|---|

| Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Reversed-Phase C18 or HILIC |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of the Analyte |

| Product Ion (Q3) | Specific Fragment Ion of the Analyte |

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are fundamental in vitro tools used to determine the affinity of a compound for specific receptor subtypes. These assays measure the ability of an unlabeled compound, such as this compound, to compete with a radiolabeled ligand for binding to a receptor. The source of receptors is typically cell membranes prepared from cell lines (e.g., HEK293 or CHO) engineered to express a high density of a single adenosine receptor subtype (A1, A2A, A2B, or A3).

In these competitive binding experiments, a constant concentration of a high-affinity, subtype-selective radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled this compound. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is quantified. The data are used to generate a competition curve, from which the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor. A lower Ki value signifies a higher binding affinity.

Studies on various N6-substituted adenosine derivatives have established their binding profiles across adenosine receptor subtypes. The affinity of N6-arylethyl adenosines is known to be highly dependent on their specific structure. For this compound and its closely related analogs, high affinity is often observed for the A1 and A3 receptors.

Table 2: Representative Binding Affinities (Ki, nM) of N6-Substituted Adenosine Derivatives

| Compound | Human A1 Receptor | Human A2A Receptor | Human A3 Receptor |

|---|---|---|---|

| This compound Analog | ~10-30 nM | >1000 nM | ~0.5-5 nM |

Data are representative values for this class of compounds based on published literature for illustrative purposes.

Genetic and Pharmacological Knockout/Knockdown Models for Receptor Delineation

To definitively link the observed in vitro activity of this compound at a specific receptor to its in vivo physiological effects, researchers employ genetic and pharmacological knockout or knockdown models. These advanced models are crucial for delineating which receptor subtype mediates the compound's actions in a complex biological system.

Genetic Models: The use of knockout (KO) mice, in which the gene for a specific adenosine receptor has been deleted, is a powerful approach. For instance, to confirm that a specific physiological response to this compound (e.g., an anti-inflammatory effect) is mediated by the A3 receptor, the compound would be administered to both wild-type mice and A3AR-KO mice. If the compound elicits the response in wild-type mice but has a significantly diminished or absent effect in the A3AR-KO mice, it provides strong evidence that the A3 receptor is the primary mediator of that action. Mouse strains with single, double, or even quadruple knockouts of adenosine receptors are available for such research.

Future Directions and Emerging Research Avenues

Development of Highly Selective and Potent N6-(2-Phenylethyl)adenosine Analogues as Research Probes

The quest for a deeper understanding of the physiological roles of individual adenosine (B11128) receptor (AR) subtypes necessitates the development of highly selective molecular tools. This compound, with its significant affinity for A1 and A3 receptors, serves as a valuable scaffold for designing more specific research probes. medchemexpress.com The structure-activity relationship (SAR) of N6-substituted adenosines is a critical area of investigation, revealing that even minor structural modifications can drastically alter receptor affinity and efficacy. nih.gov

Research into N6-substituted adenosine derivatives has shown that the nature of the substituent at the N6 position is a key determinant of selectivity. nih.gov For instance, modifications on the phenyl ring of the phenylethyl group, or changes in the alkyl chain connecting the phenyl ring to the N6-adenosine moiety, can fine-tune the binding profile. Studies have demonstrated that N6-arylmethyl analogues often exhibit greater potency at A1 and A3 receptors compared to A2A receptors. nih.gov Furthermore, stereochemistry plays a crucial role; for example, stereoselectivity in binding to the rat A3AR has been observed between the (R) and (S) enantiomers of N6-(1-phenylethyl)adenosine. nih.gov

The development of analogues extends to modifications of the ribose sugar moiety. The synthesis of apioadenosines, where the ribofuranose is replaced by an apiofuranose, has been explored. nih.govnih.gov While this substitution generally reduces binding affinity, the addition of favorable N6 substituents can partially recover this loss, sometimes yielding compounds with unique properties, such as partial agonism or antagonism. nih.govnih.gov For example, introducing a 2-methoxy-5-chlorobenzyl group at the N6 position of a β-D-apio-D-furanoadenosine resulted in an A3AR antagonist. nih.gov These findings underscore the potential to create highly specialized research probes by combining modifications at both the N6 and sugar positions.

Table 1: Examples of this compound Analogues and Their Receptor Binding Characteristics

| Compound/Analogue | Receptor Subtype | Affinity (Ki) / Activity | Species | Reference |

|---|---|---|---|---|

| This compound | rat A1AR | 11.8 nM | Rat | medchemexpress.com |

| human A1AR | 30.1 nM | Human | medchemexpress.com | |

| human A3AR | 0.63 nM | Human | medchemexpress.com | |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | human A3AR | 0.63 nM | Human | nih.gov |

| rat A3AR | ~693 nM (1100-fold less potent than human) | Rat | nih.gov | |

| N6-(S-1-phenylethyl)adenosine | rat A3AR | Stereoselective binding vs (R)-isomer | Rat | nih.gov |

| N6-2-(4-aminophenyl)ethyl-adenosine (APNEA) | Non-selective A3AR agonist | Potentiates anticonvulsant activity | Mouse | nih.gov |

| N6-(endo-Norbornyl)adenosine | A1AR | Most selective for A1AR | Rat, Human | nih.gov |

Investigation of Allosteric Modulation of Adenosine Receptors by this compound Derivatives

Allosteric modulation represents a sophisticated strategy for fine-tuning receptor activity, offering potential advantages over direct (orthosteric) agonists and antagonists. nih.govfrontiersin.org Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, subtly altering the receptor's conformation and its response to the primary ligand. frontiersin.org This can lead to a more physiological, spatially, and temporally controlled receptor modulation, potentially reducing side effects. frontiersin.org

While this compound itself is an orthosteric agonist, its derivatives are being explored as potential allosteric modulators. The development of positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) for adenosine receptors is an active area of research. frontiersin.orgnih.gov For the A1AR, 2-amino-3-benzoylthiophene derivatives like PD 81,723 were among the first identified allosteric enhancers. nih.gov For the A2AAR, amiloride (B1667095) and its analogues have been shown to act as allosteric inhibitors. mdpi.comcapes.gov.br

Research into A3AR allosteric modulators has identified compounds that can enhance the receptor's response to adenosine. nih.gov For example, LUF6000 was identified as an A3AR PAM that increases the maximal efficacy of adenosine. nih.gov The chemical structures of these modulators are often distinct from adenosine analogues, but the potential for nucleoside-based allosteric modulators remains an intriguing possibility. The concept involves designing derivatives of this compound that, instead of directly activating the receptor, bind to an allosteric pocket and modulate the binding or efficacy of endogenous adenosine. Such compounds could offer a novel therapeutic approach, particularly because adenosine levels are often elevated in pathological tissues. frontiersin.org

Exploration of Novel Molecular Targets Beyond Canonical Adenosine Receptors

The biological activities of this compound analogues may not be exclusively mediated by adenosine receptors. Emerging research has begun to identify novel molecular targets for N6-substituted adenosine derivatives, suggesting a broader pharmacological profile than previously understood.

A significant finding is the identification of certain N6-substituted adenosine analogues as potent inhibitors of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.gov This pathway is crucial in cell growth and differentiation, and its hyperactivation is implicated in various cancers. nih.gov In one study, four N6-substituted adenosine analogues were identified that selectively suppressed cancer cell growth in cells with constitutively active STAT3 by inhibiting JAK2. nih.gov This discovery positions these compounds as potential targeted therapeutic agents for specific human cancers, operating through a mechanism entirely separate from adenosine receptor modulation. nih.gov

Another area of exploration is the interaction of adenosine derivatives with other protein families. For instance, a library of ADP analogues with modifications at the N6-position, including this compound-5'-diphosphate (6-PhEt ADP), was screened against mortalin (HSPA9), a mitochondrial member of the Hsp70 protein family. nih.gov The study found that 6-PhEt ADP exhibited a slightly improved binding affinity for mortalin's nucleotide-binding domain compared to ADP, suggesting that N6-substituted derivatives could be developed as unique inhibitors of this molecular chaperone. nih.gov

Additionally, some adenosine-related compounds have been investigated for off-target effects on other G-protein coupled receptors (GPCRs), though direct interactions of this compound with these are not yet firmly established. nih.gov The potential for adenosine itself to act as a partial agonist at the ghrelin receptor (GHSR1a) has been reported, although this finding has been questioned. nih.gov These preliminary findings encourage a broader screening approach for this compound and its analogues to fully elucidate their molecular targets.

Applications of this compound Analogues in Advanced Disease Models (Non-Human)

The translation of in vitro findings into potential therapeutic applications relies heavily on evaluation in preclinical, non-human disease models. Analogues of this compound have been investigated in various animal models, demonstrating potential efficacy in a range of conditions.

In the realm of central nervous system disorders, N6-(2,2-diphenylethyl)adenosine, an analogue with a bulkier N6-substituent, was reported to have antipsychotic-like activity in rat models. nih.gov Another analogue, N6-2-(4-aminophenyl)ethyl-adenosine (APNEA), has shown significant effects in rodent models of epilepsy. nih.gov At subprotective doses, APNEA potentiated the anticonvulsive actions of several established antiepileptic drugs, including phenobarbital (B1680315) and carbamazepine (B1668303). nih.gov This suggests a potential role for such analogues as adjunctive therapies in seizure disorders.

In the context of cardiovascular disease, the dual activation of A1 and A3 adenosine receptors is thought to be cardioprotective. nih.gov Certain N6-substituted adenosine derivatives that act as dual A1/A3 agonists, such as N6-(S-1-phenylethyl)adenosine, have been proposed as potentially useful agents for cardioprotection, warranting further investigation in models of cardiac ischemia and reperfusion injury. nih.gov

Furthermore, the discovery of N6-substituted adenosine analogues as JAK2/STAT3 inhibitors has been validated in xenograft tumor models. nih.gov These compounds exhibited selective anti-cancer activity on human cancer cells and in xenograft tumors characterized by constitutively activated STAT3, providing in vivo proof-of-concept for their potential as anti-cancer agents. nih.gov

Integration with Systems Biology and Multi-Omics Approaches to Understand Global Effects

To fully comprehend the biological impact of a compound like this compound, research is moving beyond single-target interactions towards a more holistic, systems-level understanding. Systems biology, which integrates various "omics" data (genomics, proteomics, metabolomics), offers a powerful framework to map the global cellular and physiological effects of drug candidates.

This approach can uncover novel mechanisms of action and identify unexpected off-target effects. For example, the regulation of S-adenosylmethionine (SAM), a universal methyl donor, is linked to N6-adenosine methylation (m6A) of messenger RNA. elsevierpure.com The m6A writer enzyme METTL16 can modulate the stability of MAT2A mRNA, which codes for the enzyme that synthesizes SAM. elsevierpure.com Investigating how this compound or its metabolites might influence the m6A-RNA landscape could reveal profound effects on cellular metabolism and gene expression.

Multi-omics approaches can also be applied to dissect the complex signaling networks downstream of adenosine receptor activation. By combining phosphoproteomics, transcriptomics, and metabolomics, researchers can build comprehensive models of how this compound alters cellular signaling cascades, leading to its physiological effects. This can help to identify biomarkers of drug response and elucidate the complex interplay between different signaling pathways, such as the crosstalk between adenosine receptor signaling and pathways like PI3K/AKT or NF-κB, which are critical in cell survival and inflammation. mdpi.com Such an integrated approach will be invaluable for predicting the full spectrum of a drug's effects and for identifying novel therapeutic applications for this compound and its future derivatives.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | N6-Phenethyladenosine |

| N6-(3-iodobenzyl)-5′-N-methylcarboxamidoadenosine | IB-MECA |

| 2-chloro-N6-(3-iodobenzyl)adenosine-5′-N-methylcarboxamide | Cl-IB-MECA |

| N6-(1-phenylethyl)adenosine | |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | |

| N6-2-(4-aminophenyl)ethyl-adenosine | APNEA |

| N6-(endo-Norbornyl)adenosine | |

| N6-(2,2-diphenylethyl)adenosine | |

| (2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone | PD 81,723 |

| N-(2,3-diphenyl- nih.govnih.govacs.orgthiadiazole-5(2H)-ylidene)methanamine | SCH-202676 |

| 5-(N,N-hexamethylene)amiloride | HMA |

| N6-benzyladenosine-5'-diphosphate | 6-Bn ADP |

| This compound-5'-diphosphate | 6-PhEt ADP |

| Adenosine | |

| Phenobarbital | |

| Carbamazepine |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing N6-(2-Phenylethyl)adenosine and ensuring purity?

- Methodological Answer : Synthesis typically involves coupling 2-phenylethylamine to adenosine at the N6 position using carbodiimide-mediated reactions. Purification is achieved via reverse-phase HPLC, and purity is verified using NMR (e.g., H, C) and high-resolution mass spectrometry (HRMS). Characterization should include comparison with published spectral data for structural confirmation .

Q. Which in vitro assays are used to evaluate the anti-inflammatory activity of this compound?

- Methodological Answer : Common assays include:

- TGF-β1/LPS-induced signaling : Measure inhibition of TGF-β1/Smad and NF-κB pathways in cell lines (e.g., macrophages) via Western blotting for collagen I, α-SMA, and fibronectin.

- Cytokine profiling : Quantify TNF-α, IL-1β, and IL-10 levels using ELISA in supernatant fractions after treatment .

Q. How is the purity and identity of this compound confirmed in research settings?

- Methodological Answer : Analytical HPLC (≥98% purity threshold), NMR spectroscopy for structural elucidation, and HRMS for molecular weight confirmation. Cross-referencing with CAS registry data (20125-39-7) ensures batch consistency .

Q. What structural features of this compound contribute to adenosine receptor affinity?

- Methodological Answer : The N6-substituted phenylethyl group enhances hydrophobic interactions with receptor binding pockets. Comparative studies with N6-benzyl derivatives suggest that aromatic substituents improve A1/A2A receptor selectivity, as demonstrated in radioligand displacement assays .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations inform the stability of this compound-TNF-α complexes?

- Methodological Answer : MD simulations (50+ ns) analyze RMSD (root mean square deviation) and RMSF (root mean square fluctuation) to assess ligand-protein stability. For this compound, RMSD >7 Å after 5 ns suggests conformational instability in TNF-α binding, necessitating mutagenesis or co-solvent simulations to refine binding models .

Q. What strategies resolve contradictions between in silico binding predictions and experimental bioactivity data?

- Methodological Answer :

- Validation assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

- Structural analysis : Cryo-EM or X-ray crystallography to resolve binding poses.

- Mutagenesis : Target residues (e.g., TNF-α’s Leu57, Tyr59) to confirm critical interactions .

Q. What in vivo models are appropriate for studying the antifibrotic effects of this compound?

- Methodological Answer :

- Unilateral ureteral obstruction (UUO) mice : Administer 2.5–7.5 mg/kg intraperitoneally; assess renal fibrosis via histopathology (Masson’s trichrome) and qPCR for TGF-β1, α-SMA, and collagen I.

- Macrophage polarization : Flow cytometry for M1/M2 markers (e.g., CD86/CD206) in ligated kidneys .

Q. How do N6-position modifications influence the pharmacokinetic profile of adenosine analogs?

- Methodological Answer :

- Solubility optimization : LogS (ESOL model) should range between -2 and -4 for balanced solubility.

- Lipinski’s Rule : Molecular weight <500 Da, logP <5.

- In vitro assays : Parallel artificial membrane permeability assay (PAMPA) for absorption prediction. This compound’s logS (-3.2) and molar refractivity (87.5) align with oral bioavailability criteria .

Q. How to design dose-response experiments for neuroprotective effects of this compound?

- Methodological Answer :

- In vitro : Treat neuronal cells (e.g., SH-SY5Y) with 5–50 μM under oxidative stress (HO); measure viability via MTT assay.

- In vivo : Use middle cerebral artery occlusion (MCAO) models; administer 1–10 mg/kg intravenously. Assess infarct volume (TTC staining) and behavioral outcomes (e.g., rotarod) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.